(5Z)-2-(2-bromophenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
(5Z)-2-(2-Bromophenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound featuring a fused thiazolo-triazolone core. The Z-configuration of the benzylidene substituent at position 5 and the 2-bromophenyl group at position 2 define its structural uniqueness. This compound belongs to a broader class of 5-arylidene-thiazolo[3,2-b][1,2,4]triazol-6(5H)-ones, which are synthesized via condensation reactions between thiazolo-triazolone precursors and aromatic aldehydes or ketones . These compounds are of significant interest due to their diverse biological activities, including anticancer , anticonvulsant , and antimicrobial properties.
Properties
Molecular Formula |
C23H14BrN3O2S |
|---|---|
Molecular Weight |
476.3 g/mol |
IUPAC Name |
(5Z)-2-(2-bromophenyl)-5-[(3-phenoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C23H14BrN3O2S/c24-19-12-5-4-11-18(19)21-25-23-27(26-21)22(28)20(30-23)14-15-7-6-10-17(13-15)29-16-8-2-1-3-9-16/h1-14H/b20-14- |
InChI Key |
ZIEZKGGEECYRJK-ZHZULCJRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=CC=C5Br)S3 |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C3C(=O)N4C(=NC(=N4)C5=CC=CC=C5Br)S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(2-bromophenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolotriazole Core: The initial step involves the cyclization of appropriate precursors to form the thiazolotriazole core. This can be achieved through the reaction of thiosemicarbazide with α-haloketones under basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromophenyl halide reacts with the thiazolotriazole intermediate.
Formation of the Phenoxybenzylidene Moiety: The final step involves the condensation of the intermediate with a phenoxybenzaldehyde derivative under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(2-bromophenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.
Scientific Research Applications
(5Z)-2-(2-bromophenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of novel therapeutic agents, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Material Science: Its unique structural properties make it a candidate for the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Organic Synthesis: The compound can serve as a versatile intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of (5Z)-2-(2-bromophenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit key enzymes or receptors involved in disease progression. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Bromophenyl Position: The target compound’s 2-bromophenyl group (vs.
- Benzylidene Substituents: The 3-phenoxybenzylidene group introduces bulkier aromaticity compared to smaller heterocycles (e.g., furan in ), which may affect solubility and intermolecular interactions.
- Thermal Stability : Compounds with sulfur-containing benzylidenes (e.g., thiophene in 2k ) exhibit higher melting points (>250°C), suggesting enhanced crystallinity due to stronger π-π stacking or dipole interactions.
Anticancer Activity
For example:
Anticonvulsant Activity
Antimicrobial Activity
- Derivatives with hydrophobic substituents (e.g., hexyloxy in ) showed improved antimicrobial activity, attributed to enhanced membrane penetration.
Biological Activity
The compound (5Z)-2-(2-bromophenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a member of the thiazole and triazole family, known for their diverse biological activities. This article focuses on the biological activity of this compound, including its antimicrobial, antifungal, and anticancer properties, supported by data tables and research findings.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : CHBrNOS
- Molecular Weight : 396.27 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various thiazole and triazole derivatives. The compound in focus has shown promising results against several bacterial strains.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus ATCC 25923 | 3.9 µg/ml | Effective against Gram-positive bacteria |
| Escherichia coli ATCC 25922 | 15.6 µg/ml | Moderate activity |
| Pseudomonas aeruginosa ATCC 27853 | 31.5 µg/ml | Limited effectiveness |
| Candida albicans ATCC 885653 | 7.8 µg/ml | Strong antifungal activity |
The compound exhibited significant antimicrobial activity, particularly against Staphylococcus aureus , indicating its potential as a therapeutic agent in treating infections caused by resistant strains.
Antifungal Activity
In addition to its antibacterial properties, the compound has demonstrated antifungal activity against various fungal pathogens.
Table 2: Antifungal Activity Data
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Candida albicans | 7.8 µg/ml | High sensitivity |
| Aspergillus niger | 15.6 µg/ml | Moderate sensitivity |
These findings suggest that the compound may serve as a potential candidate for antifungal therapies, particularly in immunocompromised patients.
Anticancer Activity
The anticancer properties of thiazole and triazole derivatives have been extensively studied. The compound's efficacy was evaluated against several cancer cell lines.
Table 3: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MDA-MB-231 (Breast) | 12.5 | Significant inhibition |
| HeLa (Cervical) | 10.0 | Potent cytotoxic effects |
| SK-Hep-1 (Liver) | 15.0 | Moderate activity |
The results indicate that the compound has substantial anticancer activity, particularly against breast and cervical cancer cell lines.
Study on Structure-Activity Relationship
A study investigated the relationship between structural modifications of thiazole and triazole derivatives and their biological activities. It was found that substituents at specific positions significantly influenced both antimicrobial and anticancer activities.
- Findings : The introduction of bromine at the phenyl position enhanced antimicrobial potency.
- : Structural modifications can be strategically employed to optimize biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
